

Spectroscopic Profile of 7-Bromoquinoxalin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromoquinoxalin-2-amine

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This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) spectral characteristics of **7-Bromoquinoxalin-2-amine**, a significant heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its structural features through spectroscopic analysis.

While specific, experimentally verified ^1H and ^{13}C NMR data for **7-Bromoquinoxalin-2-amine** is not readily available in the public domain, this guide presents predicted spectral data based on established principles of NMR spectroscopy and analysis of analogous structures. These predictions serve as a valuable reference for the identification and characterization of this compound.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the proton (^1H) and carbon- 13 (^{13}C) nuclei of **7-Bromoquinoxalin-2-amine**. These predictions are derived from the analysis of structurally similar quinoxaline derivatives and standard chemical shift increments.

Table 1: Predicted ^1H NMR Spectral Data for **7-Bromoquinoxalin-2-amine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	8.0 - 8.2	Singlet	-
H-5	7.8 - 8.0	Doublet	8.5 - 9.0
H-6	7.5 - 7.7	Doublet of doublets	8.5 - 9.0, ~2.0
H-8	8.1 - 8.3	Doublet	~2.0
NH ₂	5.0 - 6.0	Broad Singlet	-

Table 2: Predicted ¹³C NMR Spectral Data for **7-Bromoquinoxalin-2-amine**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	155 - 158
C-3	135 - 138
C-4a	138 - 141
C-5	130 - 133
C-6	128 - 131
C-7	120 - 123
C-8	132 - 135
C-8a	140 - 143

Experimental Protocol for NMR Analysis

The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for quinoxaline derivatives such as **7-Bromoquinoxalin-2-amine**.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

- The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

- Transfer the solution to a standard 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 2-4 seconds.
 - Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

3. ^{13}C NMR Spectroscopy:

- Instrument: The same spectrometer as for ^1H NMR.
- Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ^{13}C and its lower gyromagnetic ratio.

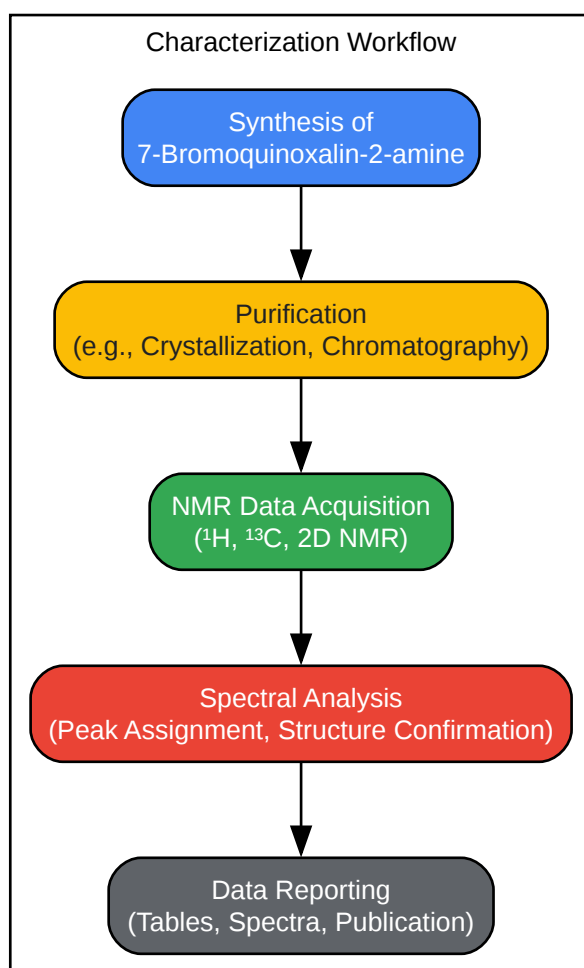
- Relaxation Delay (d1): 2 seconds.
- Spectral Width (sw): A range of 0 to 200 ppm is generally appropriate.
- Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Molecular Structure and Logical Workflow

To provide a clear visual reference for the assignment of NMR signals, the chemical structure of **7-Bromoquinoxalin-2-amine** is presented below.

Caption: Chemical Structure of **7-Bromoquinoxalin-2-amine**.

The logical workflow for the characterization of this and similar compounds is outlined in the following diagram.



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Caption: General workflow for the synthesis and characterization of a chemical compound.

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